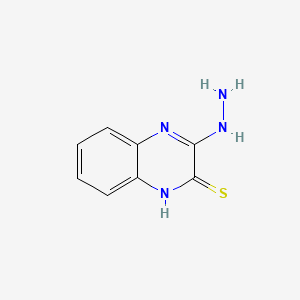

3-Hidrazinoquinoxalina-2-tiol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

HPi1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Industria: Utilizado en el desarrollo de nuevos agentes antimicrobianos y terapéuticos contra el cáncer.

Mecanismo De Acción

HPi1 ejerce sus efectos inhibiendo la vía de señalización Hedgehog. Suprime la señalización a través de Sonic Hedgehog sin afectar significativamente la señalización WNT . El compuesto se dirige a la modificación postraduccional de las proteínas GLI o su interacción con cofactores, evitando así la activación de los objetivos descendentes . Además, HPi1 ha demostrado reducir el crecimiento de las células cancerosas al inhibir la proliferación mediada por mutantes oncogenéticos Smoothened .

Análisis Bioquímico

Biochemical Properties

3-Hydrazinoquinoxaline-2-thiol has been found to interact with various biomolecules, including enzymes and proteins, in its biochemical reactions. It has shown promising antifungal and anti-inflammatory activity against different Candida species . The compound’s interactions with these biomolecules are believed to be responsible for its varied activities .

Cellular Effects

3-Hydrazinoquinoxaline-2-thiol has demonstrated significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown a good efficacy in a mice model against C. albicans cells .

Molecular Mechanism

At the molecular level, 3-Hydrazinoquinoxaline-2-thiol exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to possess antibacterial properties against a wide range of pathogens, acting through DNA interaction and inducing reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydrazinoquinoxaline-2-thiol have been observed to change over time. The compound has good physicochemical and pharmacological properties, including determining the aqueous solubility, human plasma protein binding, stability with human liver microsomes, and the ability to passively permeate membranes .

Dosage Effects in Animal Models

The effects of 3-Hydrazinoquinoxaline-2-thiol have been found to vary with different dosages in animal models. For instance, it has shown a good efficacy in a mice model against C. albicans cells

Metabolic Pathways

3-Hydrazinoquinoxaline-2-thiol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . More detailed studies are needed to fully understand these interactions and effects.

Transport and Distribution

It is believed to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

HPi1 se puede sintetizar mediante un proceso de detección de alto rendimiento. La ruta sintética implica la preparación de 3-hidrazinoquinoxalina-2-tiol, que se logra haciendo reaccionar derivados de quinoxalina con hidracina en condiciones controladas . La reacción normalmente requiere un solvente como el etanol y se lleva a cabo a temperaturas elevadas para garantizar una conversión completa.

Métodos de producción industrial

La producción industrial de HPi1 implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El proceso puede involucrar reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

HPi1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: HPi1 se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.

Reducción: La reducción de HPi1 puede conducir a la formación de derivados de hidracina.

Sustitución: HPi1 puede sufrir reacciones de sustitución nucleofílica, donde el grupo hidrazino se reemplaza por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas o los tioles se utilizan comúnmente en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos de HPi1 .

Comparación Con Compuestos Similares

Compuestos similares

Vismodegib: Otro inhibidor de la vía Hedgehog utilizado en la terapia del cáncer.

Sonidegib: Similar a Vismodegib, utilizado para tratar el carcinoma de células basales.

Trióxido de arsénico: Conocido por su capacidad de inhibir la vía Hedgehog.

Unicidad

HPi1 es único debido a su doble función como agente antimicrobiano y un inhibidor de la vía Hedgehog. A diferencia de Vismodegib y Sonidegib, que se utilizan principalmente para la terapia del cáncer, HPi1 también muestra una actividad antimicrobiana significativa contra Helicobacter pylori . Esta doble funcionalidad hace que HPi1 sea un compuesto prometedor para aplicaciones tanto antimicrobianas como anticancerígenas.

Propiedades

IUPAC Name |

3-hydrazinyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYAHCDRRICQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354764 | |

| Record name | 3-hydrazinoquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-21-2 | |

| Record name | 3-Hydrazinyl-2(1H)-quinoxalinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydrazinoquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydrazino-2-quinoxalinethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.